molecular formula C18H17N3O3S B2583527 (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 868154-70-5

(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2583527
CAS No.: 868154-70-5
M. Wt: 355.41
InChI Key: ACQHVSYUYYARCP-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a high-value chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a multi-functional molecular architecture, integrating a 4,5-dimethylthiophene core with an ethyl ester, a cyanoacrylamide linker, and a pyridin-3-yl group . This specific structure makes it a critical intermediate in the synthesis of complex heterocyclic systems, particularly thienopyrimidine derivatives, which are of significant interest in drug discovery . The biological potential of this compound is inferred from its structural analogs. Compounds within the tetrahydrobenzo[b]thiophene and dimethylthiophene families have demonstrated notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) . The mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) in cancer cells, often through disruption of the cell cycle, specifically causing arrest in the G2/M phase . Furthermore, the presence of the cyano and acrylamide functional groups is often associated with biological activity, as these moieties are considered essential for sustaining efficacy in certain inhibitor scaffolds . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key building block to develop novel molecules for investigating new therapeutic pathways, particularly in oncology.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-4-24-18(23)15-11(2)12(3)25-17(15)21-16(22)14(9-19)8-13-6-5-7-20-10-13/h5-8,10H,4H2,1-3H3,(H,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHVSYUYYARCP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps including the formation of the thiophene core and the introduction of functional groups like cyano and pyridine. The general method includes:

  • Starting Materials : Use of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a precursor.
  • Reagents : Piperidine and acetic acid are commonly used to facilitate the reaction.
  • Reaction Conditions : Refluxing the mixture in toluene for several hours while monitoring via Thin Layer Chromatography (TLC) until completion.

The resulting compound can be characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from thiophene showed activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were assessed using standard methods such as broth dilution assays .

Bacterial Strain MIC (μg/ml) Standard Drug
E. coli50Ampicillin
S. aureus100Ampicillin
C. albicans100Griseofulvin

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays and animal models. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies demonstrated that doses of the compound effectively reduced paw edema in CFA-induced models, indicating its potential as an anti-inflammatory agent .

Antitumor Activity

Thiophene derivatives are also noted for their anticancer properties. The compound's structure allows it to interact with various molecular targets involved in tumor progression. In vitro studies have shown promising results against cancer cell lines, suggesting its potential role in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds based on ethyl 2-cyano-3-(substituted phenyl)acrylamides were synthesized and screened for antibacterial activity. The results indicated that modifications to the phenyl group significantly influenced the antimicrobial efficacy .
  • Anti-inflammatory Research : A related compound, (E)-2-cyano-N,3-diphenylacrylamide, was investigated for its anti-inflammatory effects using CFA-induced paw edema models. The study reported a significant reduction in edema comparable to dexamethasone control .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential bioactive properties , particularly in the development of new pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for:

  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties. Studies have shown that certain analogs can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Antibacterial Properties : The compound has been evaluated for antibacterial activity against various pathogens. In vitro tests demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of pyridine derivatives with cyanoacrylamide and thiophene-based carboxylates.
  • Reaction Conditions : The reaction often requires specific conditions such as controlled temperature and the presence of catalysts like piperidine to facilitate the formation of the desired compound.
  • Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity .

Materials Science

In materials science, the unique properties of this compound make it suitable for:

  • Organic Electronics : Its electronic properties can be harnessed in organic semiconductor applications. The compound's ability to form thin films may be utilized in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies and Research Findings

A variety of studies have been conducted to explore the applications of this compound:

Study FocusFindings
Antioxidant ActivityCompounds derived from this structure showed significant free radical scavenging ability .
Antibacterial ActivityDemonstrated effective inhibition against multiple bacterial strains in vitro .
Anti-inflammatory PropertiesSuggested potential benefits in reducing inflammation based on preliminary assays .

Comparison with Similar Compounds

Structural Variations

The compound’s analogs, such as those reported by Madhavi et al. (2017), feature substituted phenyl groups instead of pyridin-3-yl. Key structural differences include:

Compound ID Aryl Substituent Key Functional Groups
Target Compound Pyridin-3-yl Cyano, ester, amide, pyridine N
3d 4-Hydroxyphenyl Cyano, ester, amide, phenolic -OH
3e 4-Hydroxy-3-methoxyphenyl Cyano, ester, amide, -OH, -OCH₃
3f 4-Hydroxy-3,5-dimethoxyphenyl Cyano, ester, amide, -OH, two -OCH₃

Key Research Findings

Spectroscopic Consistency

All analogs share characteristic IR and NMR signals:

  • IR : Strong C≡N stretches (~2200–2212 cm⁻¹) and ester/amide C=O stretches (~1660–1610 cm⁻¹) .
  • ¹H NMR : Ethyl ester protons (δ 1.33–1.43 ppm), thiophene methyl groups (δ 2.23–2.30 ppm), and aromatic protons (δ 6.10–8.25 ppm) .

Impact of Substituents on Bioactivity

  • Electron-Donating Groups: Phenolic -OH (3d) correlates with higher antioxidant activity but may reduce metabolic stability.
  • Pyridine vs.

Q & A

What are the optimized synthetic routes for (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?

Answer:
The synthesis involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted aldehydes (e.g., pyridine-3-carbaldehyde). Key steps include:

  • Reaction Conditions : Toluene solvent, catalytic piperidine (0.35 mL) and acetic acid (1.3 mL), reflux for 5–6 hours .
  • Intermediate Isolation : Precipitation followed by recrystallization (e.g., ethanol) yields pure products (72–94% yield) .
  • Characterization :
    • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at 2212 cm⁻¹, ester C=O at 1660 cm⁻¹) .
    • ¹H NMR : Identifies proton environments (e.g., ethyl group triplet at δ 1.33–1.37 ppm, aromatic protons at δ 6.96–8.01 ppm) .
    • Mass Spectrometry : Validates molecular weight (e.g., m/z 369 [M-1]⁻ for a derivative) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Multi-technique validation is essential:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress .
  • Spectroscopic Methods :
    • IR : Detects cyano (C≡N), amide (C=O), and ester groups .
    • ¹H/¹³C NMR : Resolves substituent positions and stereochemistry (e.g., E-configuration confirmed by vinyl proton singlet at δ 8.29 ppm) .
    • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves spatial arrangement, though not explicitly reported in the provided evidence .

What in vitro models are suitable for evaluating the antioxidant and anti-inflammatory potential of this compound?

Answer:
Biological Screening Methodologies :

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measures free radical inhibition (IC₅₀ values reported for derivatives) .
    • Hydroxyl Radical Scavenging : Evaluates ROS neutralization .
  • Anti-Inflammatory Models :
    • Carrageenan-Induced Paw Edema (in vivo) : Quantifies reduction in inflammation .
    • COX-2 Inhibition Assays : Assesses enzyme activity modulation (method inferred from structural analogs) .

How can researchers optimize the yield and selectivity of the Knoevenagel condensation step?

Answer:
Key Optimization Strategies :

  • Catalyst System : Piperidine/acetic acid ratio (0.35 mL:1.3 mL) ensures efficient proton transfer and enolate formation .
  • Solvent Choice : Toluene balances polarity and boiling point for reflux conditions .
  • Stoichiometry : Aldehyde excess (11 mmol vs. 10 mmol cyanoacetamido precursor) drives reaction completion .
  • Temperature Control : Reflux (~110°C for toluene) accelerates kinetics without decomposition .

How do structural modifications (e.g., pyridinyl vs. substituted phenyl groups) influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Electron-Donating Substituents : Derivatives with 4-hydroxyphenyl groups show enhanced antioxidant activity (e.g., higher DPPH scavenging) due to improved radical stabilization .
  • Heterocyclic Moieties : Pyridinyl groups may enhance bioavailability via hydrogen bonding with biological targets .
  • Steric Effects : Bulky substituents (e.g., 4-hydroxy-3-methoxyphenyl) can reduce anti-inflammatory efficacy by hindering target binding .

How should researchers address discrepancies in spectral data during structural elucidation?

Answer:
Troubleshooting Spectral Conflicts :

  • Cross-Validation : Compare IR, NMR, and mass data with literature (e.g., ¹H NMR δ 11.87 ppm for NH aligns with amide protons in similar thiophenes) .
  • Isotopic Labeling : Resolve ambiguous peaks (e.g., deuterated solvents in NMR) .
  • Computational Modeling : Predict spectra using DFT calculations to verify experimental observations .
  • Repeat Synthesis : Confirm reproducibility of spectral features .

What are the limitations of current biological activity studies, and how can they be improved?

Answer:
Critical Gaps and Solutions :

  • Limited In Vivo Data : Most studies focus on in vitro assays; future work should integrate pharmacokinetic profiling (e.g., bioavailability, toxicity) .
  • Mechanistic Uncertainty : Use molecular docking or CRISPR-edited cell lines to identify molecular targets (e.g., NF-κB or COX-2 pathways) .
  • Sample Degradation : Stabilize compounds during assays via controlled storage (e.g., -80°C, inert atmosphere) .

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